Timegadine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71080-06-3 |

|---|---|

Molecular Formula |

C20H24ClN5S |

Molecular Weight |

402.0 g/mol |

IUPAC Name |

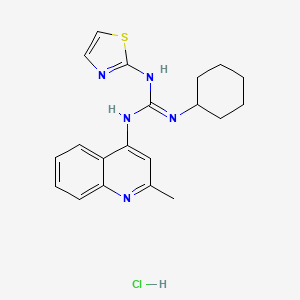

2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C20H23N5S.ClH/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15;/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25);1H |

InChI Key |

IWMWBGDREQGECL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Timegadine Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine hydrochloride is a pharmaceutical agent that has been investigated for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its molecular targets and its impact on key signaling pathways involved in inflammation. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action of this compound lies in its ability to potently inhibit key enzymes within the arachidonic acid cascade. This intricate signaling pathway is responsible for the synthesis of a class of inflammatory mediators known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. This compound exerts its anti-inflammatory effects through a dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), the two primary enzymes that metabolize arachidonic acid.

Inhibition of Arachidonic Acid Release

The inflammatory cascade is initiated by the release of arachidonic acid from the cell membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2). Timegadine has been shown to inhibit this initial step, thereby reducing the availability of the substrate for both the COX and LOX pathways.[1]

Cyclooxygenase (COX) Inhibition

This compound is a potent inhibitor of cyclooxygenase (COX), the enzyme responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[1] Prostaglandins are key mediators of inflammation, pain, and fever.

Lipoxygenase (LOX) Inhibition

In addition to its effects on the COX pathway, Timegadine also inhibits the lipoxygenase (LOX) enzyme. LOX catalyzes the conversion of arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[1]

By simultaneously inhibiting both the COX and LOX pathways, this compound effectively reduces the production of a broad spectrum of pro-inflammatory eicosanoids, leading to its observed anti-inflammatory effects.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the key IC50 values for its effects on arachidonic acid release, cyclooxygenase, and lipoxygenase activities.

| Target | Cell/Tissue Type | IC50 | Reference |

| Arachidonic Acid Release | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) & Rabbit Platelets | 2.7 x 10⁻⁵ M | [1] |

| Cyclooxygenase Activity | Rabbit Platelets | 3.1 x 10⁻⁸ M | [1] |

| Lipoxygenase Activity | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 4.1 x 10⁻⁵ M | [1] |

| Leukotriene B4 Formation | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 2.0 x 10⁻⁵ M | [1] |

| Thromboxane (B8750289) B2 Formation | Rabbit Platelets | 3.2 x 10⁻⁸ M | [1] |

| 12-HETE Formation | Rabbit Platelets | 4.9 x 10⁻⁵ M | [1] |

Signaling Pathway Diagram

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radiolabeled Arachidonic Acid Release Assay in Neutrophils

Objective: To determine the inhibitory effect of this compound on the release of arachidonic acid from polymorphonuclear leukocytes (PMNLs).

Methodology:

-

Cell Preparation: Isolate PMNLs from rat peritoneal exudate induced by casein injection.

-

Radiolabeling: Incubate the isolated PMNLs with [1-¹⁴C]arachidonic acid to allow for its incorporation into the cell membrane phospholipids.

-

Washing: Wash the cells to remove any unincorporated radiolabel.

-

Incubation with Inhibitor: Pre-incubate the radiolabeled PMNLs with varying concentrations of this compound or vehicle control.

-

Stimulation: Induce arachidonic acid release by stimulating the cells with a calcium ionophore such as A23187.

-

Separation: Separate the cells from the supernatant by centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (released arachidonic acid) and the cell pellet (incorporated arachidonic acid) using a scintillation counter.

-

Data Analysis: Calculate the percentage of arachidonic acid release for each concentration of this compound and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay in Platelets

Objective: To quantify the inhibitory effect of this compound on COX activity in platelets.

Methodology:

-

Platelet Preparation: Isolate platelets from rabbit blood.

-

Radiolabeling: Incubate the platelets with [1-¹⁴C]arachidonic acid.

-

Incubation with Inhibitor: Pre-incubate the radiolabeled platelets with various concentrations of this compound or vehicle control.

-

Stimulation: Stimulate the platelets with thrombin to induce the conversion of arachidonic acid to thromboxane B2 (a stable metabolite of the COX product thromboxane A2).

-

Extraction: Extract the lipids from the reaction mixture.

-

Chromatography: Separate the arachidonic acid metabolites, including thromboxane B2, using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled thromboxane B2 formed using autoradiography or by scraping the corresponding TLC spot and measuring its radioactivity.

-

Data Analysis: Determine the percentage of inhibition of thromboxane B2 formation at each this compound concentration and calculate the IC50 value.

Lipoxygenase (LOX) Activity Assay in Neutrophils

Objective: To assess the inhibitory effect of this compound on LOX activity in PMNLs.

Methodology:

-

Cell Lysate Preparation: Prepare a cytosolic fraction from casein-elicited rat peritoneal PMNLs.

-

Incubation with Inhibitor: Pre-incubate the cell lysate with different concentrations of this compound or a vehicle control.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Measurement: Measure the formation of LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), using high-performance liquid chromatography (HPLC) or a specific enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition of LOX activity for each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

References

Timegadine Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timegadine hydrochloride, a tri-substituted guanidine (B92328) derivative, emerged in the early 1980s as a novel anti-inflammatory agent with a distinct pharmacological profile. Developed by LEO Pharma under the identifier SR-1368, its primary mechanism of action involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for the core assays used in its characterization, and visualizations of its signaling pathway and potential synthesis.

Introduction

Timegadine, chemically known as N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine, was investigated as a potential therapeutic agent for inflammatory conditions, most notably rheumatoid arthritis.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) of its time, which primarily targeted the cyclooxygenase pathway, Timegadine's ability to also inhibit the lipoxygenase pathway offered the potential for a broader anti-inflammatory effect by blocking the production of both prostaglandins (B1171923) and leukotrienes. This dual-inhibition mechanism set it apart and generated interest in its potential as a disease-modifying antirheumatic drug (DMARD).[2]

History and Discovery

While the specific date and research team credited with the initial synthesis of Timegadine are not extensively detailed in publicly available literature, its development can be attributed to LEO Pharma in Denmark. The earliest research publications mentioning Timegadine (coded as SR 1368) appear in the early 1980s.[1] LEO Pharma, with a long history in drug discovery and development since its founding in 1908, was actively researching novel compounds for various therapeutic areas.[3] The investigation into Timegadine appears to be part of a broader effort to develop new anti-inflammatory drugs with unique mechanisms of action.

Pharmacokinetic studies were conducted to understand its absorption, metabolism, and excretion. For instance, studies in healthy volunteers determined its serum concentrations and metabolites, which were measured by high-pressure liquid chromatography and thin-layer chromatography, respectively.[3] Clinical trials focusing on its efficacy in rheumatoid arthritis were carried out throughout the 1980s.[1][2][4][5]

Mechanism of Action

The primary anti-inflammatory effect of this compound stems from its competitive inhibition of two key enzyme systems in the arachidonic acid metabolic pathway:

-

Cyclooxygenase (COX): Timegadine inhibits the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes that are potent mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX): By inhibiting lipoxygenase, Timegadine blocks the synthesis of leukotrienes, which are involved in leukocyte chemotaxis, bronchoconstriction, and increased vascular permeability—all critical components of the inflammatory response.

This dual inhibition of both COX and LOX pathways provides a more comprehensive blockade of inflammatory mediator production compared to traditional NSAIDs.

Signaling Pathway Diagram

Caption: Inhibition of the Arachidonic Acid Cascade by Timegadine.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | Tissue/Cell Type | IC50 |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM |

| Cyclooxygenase (COX) | Rat Brain | 20 µM |

| Lipoxygenase (LOX) | Horse Platelet Homogenates | 100 µM |

| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM |

Table 2: Clinical Trial Data in Rheumatoid Arthritis

| Study Design | Treatment Group | Comparator Group | Duration | Key Efficacy Endpoints | Key Findings | Reference |

| Randomized, Double-Blind, Controlled | Timegadine 500 mg/day (n=20) | Naproxen 750 mg/day (n=20) | 24 weeks | ESR, serum IgG and IgM, leukocyte and platelet counts, morning stiffness, Ritchie index, number of swollen joints, pain, general condition | Timegadine showed significant improvements in biochemical and clinical markers; Naproxen only improved the Ritchie index.[2] | Scand J Rheumatol. 1988;17(2):103-11.[2] |

| Open-label | Timegadine 250 mg twice daily (n=31) | None | 24 weeks | Subjective and objective clinical parameters, ESR, rheumatoid factor titre | Significant improvement in clinical parameters from week 2-6; significant decrease in ESR at 6 weeks; reduction in rheumatoid factor in 65% of seropositive patients.[4] | Clin Rheumatol. 1983 Dec;2(4):363-7.[4] |

| Open-label, Comparative | Timegadine (n=21) | D-penicillamine (n=21) | 48 weeks | Pain (VAS), number of swollen and painful joints, acute phase reactants (alpha1-acid-glycoprotein, ESR), thrombocyte count | Both groups showed significant improvement in pain and joint counts; D-penicillamine significantly decreased acute phase reactants.[5] | Clin Rheumatol. 1985 Sep;4(3):290-6.[5] |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound. These protocols are based on standard methods prevalent during the period of its active research.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

Principle: This assay measures the activity of COX-1 and COX-2 by monitoring the oxygen consumption or the formation of prostaglandin products in the presence and absence of the test compound (Timegadine).

Methodology:

-

Enzyme Preparation:

-

COX-1 is typically sourced from ram seminal vesicles.

-

COX-2 can be from a variety of sources, including recombinant expression systems or induced cell lines (e.g., lipopolysaccharide-stimulated macrophages).

-

The enzymes are purified and stored at -80°C in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

-

Reagent Preparation:

-

Substrate: A stock solution of arachidonic acid is prepared in ethanol (B145695) and stored under nitrogen at -20°C.

-

Cofactors: Solutions of hematin (B1673048) and epinephrine (B1671497) are prepared in the assay buffer.

-

Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

-

Assay Procedure (Oxygen Consumption Method):

-

The reaction is carried out in a temperature-controlled chamber with an oxygen electrode.

-

To the assay buffer, add the cofactors and the enzyme preparation.

-

Add a specific concentration of Timegadine or the vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Monitor the rate of oxygen consumption.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of Timegadine relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for the in vitro COX inhibition assay.

Lipoxygenase (LOX) Inhibition Assay (In Vitro)

Principle: This assay measures the activity of lipoxygenase by spectrophotometrically monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid).

Methodology:

-

Enzyme Preparation:

-

A common source of lipoxygenase is soybean lipoxygenase (sLOX), which is commercially available.

-

Mammalian lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) can be obtained from purified recombinant sources or cell lysates (e.g., platelets for 12-LOX).

-

-

Reagent Preparation:

-

Substrate: A stock solution of linoleic acid or arachidonic acid is prepared in ethanol.

-

Assay Buffer: A suitable buffer is used, for example, 0.1 M borate (B1201080) buffer (pH 9.0) for sLOX.

-

Test Compound: this compound is dissolved and serially diluted as described for the COX assay.

-

-

Assay Procedure:

-

The assay is performed in a quartz cuvette suitable for UV spectrophotometry.

-

To the assay buffer, add the enzyme solution and the desired concentration of Timegadine or vehicle control.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each concentration of Timegadine.

-

The IC50 value is determined as described for the COX inhibition assay.

-

Synthesis of this compound

Plausible Synthetic Pathway

A potential synthetic route could involve the following key steps:

-

Formation of an Isothiocyanate: Reaction of 2-amino-thiazole with thiophosgene (B130339) to form 2-isothiocyanato-thiazole.

-

Formation of a Thiourea (B124793): Reaction of the 2-isothiocyanato-thiazole with N-cyclohexylamine to yield N-cyclohexyl-N'-(2-thiazolyl)thiourea.

-

Guanylation: Reaction of the thiourea intermediate with 4-amino-2-methylquinoline in the presence of a desulfurizing agent and coupling reagent (e.g., a carbodiimide (B86325) or HgCl2) to form the trisubstituted guanidine base.

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield this compound.

Logical Relationship Diagram: Plausible Synthesis

References

- 1. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Our heritage | LEO Pharma [leo-pharma.com]

- 4. Timegadine: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Our annual reporting | LEO Pharma [leo-pharma.com]

Timegadine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Timegadine (B1209897), a tri-substituted guanidine (B92328) derivative with significant anti-inflammatory properties. The document elucidates its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure of Timegadine

Timegadine is chemically designated as N-cyclohexyl-N'-(2-methylquinolin-4-yl)-N''-2-thiazolylguanidine.[1] It is a complex molecule featuring a central guanidine core substituted with a cyclohexyl group, a 2-methylquinoline (B7769805) moiety, and a 2-thiazolyl group.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₂₃N₅S[2][3] |

| Molecular Weight | 365.50 g/mol [2][3] |

| IUPAC Name | N-Cyclohexyl-N'-(2-methyl-4-quinolyl)-N''-2-thiazolylguanidine[1] |

| SMILES | CC1=NC2=CC=CC=C2C(/N=C(NC3CCCCC3)/NC4=NC=CS4)=C1[2] |

| InChIKey | SQVNITZYWXMWOG-UHFFFAOYSA-N[3] |

| CAS Number | 71079-19-1[2] |

Mechanism of Action: Dual Inhibition of Eicosanoid Pathways

Timegadine's primary anti-inflammatory effect stems from its ability to act as a potent competitive inhibitor of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[2][4] This dual inhibition effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins (B1171923) and leukotrienes. Furthermore, Timegadine has been shown to inhibit the release of arachidonic acid from cellular phospholipids, thereby reducing the available substrate for both COX and LOX pathways.[4][5]

Quantitative Inhibitory Activity

The inhibitory potency of Timegadine has been quantified through in-vitro assays, with the half-maximal inhibitory concentration (IC₅₀) values summarized below.

| Target Enzyme/Process | Cell/Tissue Type | IC₅₀ Value |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM[2][4] |

| Cyclooxygenase (COX) | Rat Brain | 20 µM[2][4] |

| Cyclooxygenase (COX) | Platelets | 3.1 x 10⁻⁸ M (31 nM)[5] |

| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM[2][4] |

| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM[2][4] |

| Lipoxygenase (LOX) | Casein-elicited Rat Peritoneal PMNs | 4.1 x 10⁻⁵ M (41 µM)[5] |

| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNs | 2.7 x 10⁻⁵ M (27 µM)[4][5] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Timegadine and the general workflow for assessing its inhibitory activity.

References

- 1. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [gsrs-dev-public.ncats.io]

- 4. benchchem.com [benchchem.com]

- 5. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Timegadine as a Cyclo-oxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Timegadine (B1209897), a tri-substituted guanidine (B92328) derivative, and its role as an inhibitor of cyclo-oxygenase (COX) enzymes. This document synthesizes available data on its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

Introduction to Cyclo-oxygenase (COX) Enzymes

Cyclo-oxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1] It exists in two primary isoforms, COX-1 and COX-2.[1]

-

COX-1 is a constitutive enzyme, meaning it is typically present in most tissues. It is responsible for producing prostaglandins (B1171923) that regulate physiological processes, such as protecting the gastrointestinal tract and maintaining kidney function.[1][2]

-

COX-2 is an inducible enzyme, primarily found at sites of inflammation.[1][2] Its expression is triggered by cytokines and other inflammatory stimuli. Inhibition of COX-2 is the primary target for the therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

The inhibition of these enzymes forms the basis of action for NSAIDs, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[3][4] The therapeutic benefits of NSAIDs are attributed to COX-2 inhibition, while common side effects, like gastrointestinal issues, are linked to the inhibition of the protective functions of COX-1.[3][5]

Timegadine: A Profile

Timegadine, chemically known as N-cyclohexyl-N"-4-(2-methylquinolyl)-N'-2-thiazolylguanidine, is a compound that has demonstrated anti-inflammatory properties.[6] Clinical studies have shown its effectiveness in reducing the symptoms of active rheumatoid arthritis, where it was found to be superior to naproxen (B1676952) in controlling disease activity.[7][8] Notably, Timegadine is recognized as an inhibitor of both arachidonate (B1239269) cyclo-oxygenase and lipoxygenase activities, suggesting a dual mechanism of action that differentiates it from many traditional NSAIDs.[7]

Mechanism of Action: Timegadine as a COX Inhibitor

Timegadine functions as an anti-inflammatory agent by inhibiting the activity of cyclo-oxygenase enzymes.[7] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

The Arachidonic Acid Cascade

The primary mechanism involves the interruption of the arachidonic acid cascade. When cellular damage occurs, phospholipase enzymes release arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various other prostaglandins and thromboxanes that drive the inflammatory response. By inhibiting COX, Timegadine effectively blocks this conversion.

Quantitative Analysis of COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

| Indomethacin | 0.063 | 0.48 | ~7.6 |

| Diclofenac | 0.611 | 0.63 | ~1.03 |

| Meloxicam | 36.6 | 4.7 | ~0.12 |

| Aspirin | 3.57 | 29.3 | ~8.2 |

| Timegadine | Data Not Available | Data Not Available | Data Not Available |

| Data for Indomethacin, Diclofenac, Meloxicam, and Aspirin are derived from studies on human articular chondrocytes.[9] |

Experimental Protocols for Assessing COX Inhibition

The characterization of COX inhibitors like Timegadine involves robust in vitro assays.[10] These methods are essential for determining the potency (e.g., IC50) and selectivity of a compound.[11]

General Protocol for In Vitro COX Inhibition Assay

A common method to determine COX inhibitory activity is the colorimetric inhibitor screening assay, which measures the peroxidase activity of COX. The appearance of an oxidized chromogen is monitored spectrophotometrically.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compound (Timegadine) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

Procedure:

-

Preparation: Prepare a reaction plate. To designated inhibitor wells, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add various concentrations of the test compound (Timegadine) to the inhibitor wells. For control wells (100% activity), add the solvent vehicle.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Calculation: The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Logical Relationship and Selectivity

The clinical utility and side-effect profile of an NSAID are heavily dependent on its relative selectivity for COX-1 versus COX-2.[12]

-

Non-selective inhibitors (e.g., ibuprofen, naproxen) inhibit both isoforms.[5]

-

COX-2 selective inhibitors (coxibs) preferentially inhibit COX-2, aiming to reduce gastrointestinal side effects.[13]

-

COX-1 selective inhibitors are less common but include drugs like low-dose aspirin, which has potent antiplatelet effects.

Timegadine's profile as a dual inhibitor of both cyclo-oxygenase and lipoxygenase suggests a broad-spectrum anti-inflammatory action.[7] Its precise selectivity ratio for the COX isoforms requires further quantitative investigation.

Conclusion

Timegadine presents a unique profile as an anti-inflammatory agent with established efficacy in conditions such as rheumatoid arthritis.[7] Its mechanism of action is centered on the inhibition of cyclo-oxygenase, a fundamental step in the inflammatory cascade. While its dual action on both cyclo-oxygenase and lipoxygenase pathways is noted, a detailed quantitative analysis of its specific inhibitory potency and selectivity for COX-1 versus COX-2 is a critical area for further research. The experimental frameworks outlined in this guide provide a basis for such future investigations, which are essential for fully elucidating the pharmacological profile of Timegadine and its potential in drug development.

References

- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study [pubmed.ncbi.nlm.nih.gov]

- 8. Timegadine: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

Timegadine Hydrochloride: A Technical Guide to its Lipoxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timegadine hydrochloride is a potent anti-inflammatory agent that exerts its effects through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This technical guide provides an in-depth analysis of the lipoxygenase inhibition by Timegadine, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Core Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

Timegadine's primary mechanism of action is the competitive inhibition of two key enzyme families involved in the metabolism of arachidonic acid: cyclooxygenases and lipoxygenases.[1] By targeting these enzymes, Timegadine effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins (B1171923) and leukotrienes.[1][2][3] A foundational aspect of its action is the inhibition of arachidonic acid release from cellular phospholipids, which limits the substrate availability for both COX and LOX pathways.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against various components of the arachidonic acid pathway. The following table summarizes the key in-vitro inhibitory concentrations (IC50) of Timegadine.

| Target Enzyme/Process | Cell/Tissue Type | IC50 Value |

| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM |

| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM |

| Lipoxygenase Activity | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 4.1 x 10⁻⁵ M (41 µM) |

| Arachidonic Acid Release | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 2.7 x 10⁻⁵ M (27 µM)[1] |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM[1] |

| Cyclooxygenase (COX) | Rat Brain | 20 µM[1] |

| Cyclooxygenase Activity | Rabbit Platelets | 3.1 x 10⁻⁸ M (31 nM) |

| Leukotriene B4 Formation | Polymorphonuclear Leukocytes (PMNL) | 2.0 x 10⁻⁵ M (20 µM) |

| Thromboxane (B8750289) B2 Formation | Platelets | 3.2 x 10⁻⁸ M (32 nM) |

| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M (49 µM) |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Timegadine are a direct result of its intervention in the arachidonic acid signaling cascade.

The following diagram illustrates a typical experimental workflow for determining the inhibitory activity of a compound like Timegadine on the lipoxygenase enzyme.

Experimental Protocols

The methodologies outlined below are based on established protocols for determining lipoxygenase inhibition and are applicable for assessing the activity of this compound.

Spectrophotometric Lipoxygenase Inhibition Assay

This assay measures the enzymatic activity of LOX by monitoring the formation of hydroperoxides from linoleic acid, which results in an increase in absorbance at 234 nm.

Materials:

-

Lipoxygenase (e.g., from soybean, Sigma-Aldrich)

-

Linoleic acid (substrate)

-

Boric acid buffer (0.2 M, pH 9.0)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of lipoxygenase in cold boric acid buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.

-

Prepare a stock solution of linoleic acid (e.g., 10 mM) in ethanol. Dilute this stock in boric acid buffer to the desired final concentration for the assay.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of inhibitor concentrations.

-

-

Enzyme Inhibition Assay:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

In a quartz cuvette, combine the boric acid buffer, a specific concentration of the Timegadine solution (or DMSO for the uninhibited control), and the lipoxygenase enzyme solution.

-

Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell-Based Assay for Inhibition of Leukotriene Synthesis

This assay measures the ability of Timegadine to inhibit the production of leukotrienes in a cellular context.

Materials:

-

Cell line capable of producing leukotrienes (e.g., rat peritoneal polymorphonuclear leukocytes - PMNLs)

-

Cell culture medium

-

[1-¹⁴C]Arachidonic acid

-

Calcium ionophore A23187 (or other suitable stimulus)

-

This compound

-

Scintillation counter

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells under appropriate conditions.

-

Pre-label the cells by incubating them with [1-¹⁴C]arachidonic acid to allow for its incorporation into cellular phospholipids.

-

-

Inhibition and Stimulation:

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

-

Extraction and Analysis:

-

Extract the lipids from the cell supernatant and/or cell lysate.

-

Separate the different arachidonic acid metabolites (including leukotrienes) using HPLC.

-

Quantify the amount of radiolabeled leukotrienes using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage inhibition of leukotriene synthesis at each concentration of Timegadine.

-

Calculate the IC50 value for the inhibition of leukotriene formation.

-

Conclusion

This compound is a potent dual inhibitor of the cyclooxygenase and lipoxygenase pathways, with a significant inhibitory effect on the production of pro-inflammatory leukotrienes. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. The ability of Timegadine to inhibit both major pathways of the arachidonic acid cascade underscores its potential as a broad-spectrum anti-inflammatory agent. Further investigation into its specific interactions with different lipoxygenase isoforms and its downstream effects on inflammatory signaling is warranted.

References

- 1. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Timegadine: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine (B1209897) is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential, particularly in the management of rheumatoid arthritis. Chemically, it is a tri-substituted guanidine (B92328) derivative. This technical guide provides an in-depth overview of the pharmacological profile of Timegadine, encompassing its mechanism of action, pharmacodynamics, and pharmacokinetics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Timegadine exerts its anti-inflammatory effects primarily through the dual inhibition of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). This dual inhibition reduces the production of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.

Arachidonic Acid Signaling Pathway

The metabolic cascade of arachidonic acid is a critical pathway in the inflammatory response. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. Subsequently, COX and LOX enzymes metabolize arachidonic acid into various inflammatory mediators. Timegadine intervenes at these crucial enzymatic steps.

Pharmacodynamics

The pharmacodynamic effects of Timegadine are centered on its ability to modulate the inflammatory response. The primary quantitative measures of its activity are its inhibitory concentrations (IC50) against COX and LOX enzymes.

Enzyme Inhibition Data

| Target Enzyme | Tissue/Cell Type | IC50 |

| Cyclooxygenase (COX) | Platelets | 3.1 x 10-8 M |

| Lipoxygenase (LOX) | Polymorphonuclear leukocytes (PMNL) | 4.1 x 10-5 M |

| Arachidonic Acid Release | PMNL and Platelets | 2.7 x 10-5 M |

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Limited pharmacokinetic data for Timegadine in humans is available from a multiple oral dosing study.

Human Pharmacokinetic Parameters

The following table presents pharmacokinetic data obtained from a study in healthy volunteers receiving 250 mg of Timegadine twice daily for 15 days[1].

| Parameter | Value |

| Dosing Regimen | 250 mg twice daily |

| Time to Reach Steady State | 5 to 8 days |

| Effect of Ibuprofen (B1674241) on Cmax | Reduced |

| Effect of Ibuprofen on AUC | Reduced |

| Effect of Ibuprofen on Tmax | Reduced |

| Effect of Ibuprofen on Half-life | Not significantly affected |

Protein Binding

Timegadine exhibits significant binding to plasma proteins.

| Parameter | Value |

| Mean Protein Binding | 93.8% (± 0.5%) |

| Primary Binding Protein | Albumin (accounts for 32.4% of binding) |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocol for determining plasma protein binding via equilibrium dialysis. A detailed, specific HPLC protocol for Timegadine concentration measurement is not available in the cited literature; however, a general description is provided.

Plasma Protein Binding by Equilibrium Dialysis

The protein binding of Timegadine was determined using equilibrium dialysis. This method involves dialyzing a solution containing the drug and plasma proteins against a protein-free buffer until the concentration of the free drug is equal on both sides of a semi-permeable membrane.

Materials:

-

Dianorm Equilibrium Dialysis System with 1 ml cells

-

Varying concentrations of Timegadine in phosphate (B84403) buffer (pH 7.4)

-

Pooled human plasma, serum, and 4% human albumin solution

-

Scintillation fluid

-

Beta-counter

Procedure:

-

Add 1 ml of the Timegadine solution to the buffer compartment of the dialysis cell.

-

Add 1 ml of plasma, serum, or albumin solution to the other compartment.

-

Rotate the cells at 12 rpm for 4 hours at 37°C to reach equilibrium.

-

After incubation, take 0.5 ml aliquots from both compartments.

-

Add the aliquots to 10 ml of scintillation fluid.

-

Determine the radioactivity by counting for 10 minutes in a beta-counter.

-

Calculate the percentage of protein binding using the formula: % Bound = [(counts in protein compartment - counts in buffer compartment) / counts in protein compartment] x 100

Determination of Serum Concentrations by High-Performance Liquid Chromatography (HPLC)

Serum concentrations of Timegadine were measured by HPLC[1]. While the specific parameters of the assay used in the study are not detailed, a general workflow for such an analysis is as follows:

Clinical Studies

Timegadine has been evaluated in clinical trials for the treatment of active rheumatoid arthritis. In a 24-week, double-blind, controlled study, Timegadine (500 mg/day) was compared to naproxen (B1676952) (750 mg/day). The results indicated that Timegadine led to significant improvements in both biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, and pain. In contrast, only the Ritchie index showed improvement in the naproxen group. The study concluded that Timegadine was superior to naproxen in controlling disease activity in rheumatoid arthritis and may possess disease-modifying properties.

Conclusion

Timegadine is a potent anti-inflammatory agent with a dual mechanism of action, inhibiting both cyclooxygenase and lipoxygenase pathways. This dual inhibition provides a broad-spectrum anti-inflammatory effect. While clinical studies have shown its potential in treating rheumatoid arthritis, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available data, particularly regarding its differential effects on COX-1 and COX-2 isoforms and detailed pharmacokinetic analysis. Further research would be necessary to fully elucidate its therapeutic potential and safety profile for modern drug development standards.

References

Timegadine Hydrochloride: A Technical Guide for Researchers

For research use only. Not for diagnostic or therapeutic use.

This document provides an in-depth technical overview of the basic properties of timegadine (B1209897) hydrochloride, a tri-substituted guanidine (B92328) derivative.[1] Initially investigated for its anti-inflammatory properties in conditions like rheumatoid arthritis, its unique pharmacological profile continues to be of interest to researchers in drug development.[2][3] This guide compiles essential data on its chemical characteristics, mechanism of action, and relevant experimental protocols to support further scientific inquiry.

Core Chemical and Physical Properties

Timegadine hydrochloride is the hydrochloride salt of timegadine.[4] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₃N₅S·HCl | [4] |

| Molecular Weight | 401.96 g/mol | [4] |

| Active Moiety Formula | C₂₀H₂₃N₅S | [5] |

| Active Moiety Molecular Weight | 365.5 g/mol | [5] |

| Stereochemistry | Achiral | [4] |

| Appearance | White crystalline powder or yellowish lumps (Guanidine HCl) | [6] |

| Solubility | Information not widely available, but guanidine salts are generally soluble in water. |

Mechanism of Action

Timegadine exhibits a distinct pharmacological profile, primarily characterized by its dual inhibition of key enzymes in the arachidonic acid cascade.[1] This dual-action sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The principal mechanism involves the competitive inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] By targeting these pathways, timegadine effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[2] Furthermore, an upstream action of timegadine is the inhibition of arachidonic acid release from cellular phospholipids, which limits the substrate available for both COX and LOX pathways.[2]

While initially explored for its anti-inflammatory effects, timegadine has also been noted for its properties as a selective cerebrovascular vasodilator. The precise signaling pathways for this vasodilatory effect are not fully elucidated but are an area of active research. Generally, cerebral vasodilation can be mediated by several pathways, including the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating cerebral blood flow.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of timegadine on the arachidonic acid cascade.

Pharmacokinetics

Studies in healthy volunteers have provided insights into the pharmacokinetic profile of timegadine. After oral administration of a 250 mg tablet twice daily, steady-state serum concentrations were achieved between 5 and 8 days.[9] The serum concentrations of timegadine and its two metabolites, MI and MII, have been measured using high-pressure liquid chromatography and thin-layer chromatography, respectively.[9]

Concomitant administration of ibuprofen (B1674241) was found to reduce the maximum serum concentration of timegadine and the area under the serum concentration-time curve, though it did not significantly affect the serum half-life.[9]

Experimental Protocols

The following are generalized methodologies for key in vitro experiments that have been used to characterize the activity of timegadine.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Principle: These assays quantify the inhibitory potential of timegadine by measuring the enzymatic activity of COX and LOX in its presence and absence.[2]

Methodology:

-

Enzyme Source: Utilize homogenates of relevant tissues (e.g., washed rabbit platelets, rat brain) or purified COX/LOX enzymes.[2]

-

Substrate: Employ radiolabeled arachidonic acid (e.g., [¹⁴C]-arachidonic acid) as the substrate.[2]

-

Incubation: Pre-incubate the enzyme preparation with a range of timegadine concentrations before adding the substrate.[2]

-

Reaction: Initiate the enzymatic reaction by adding the substrate and allow it to proceed for a defined period.

-

Quantification: Stop the reaction and separate the enzymatic products (e.g., prostaglandins, leukotrienes) using techniques like thin-layer chromatography or high-performance liquid chromatography.

-

Analysis: Determine the radioactivity of the product spots to quantify enzyme activity. Calculate the IC50 value of timegadine, which is the concentration required to inhibit enzyme activity by 50%.

In Vitro Experimental Workflow

The diagram below outlines a typical workflow for in vitro testing of timegadine's inhibitory activity.

Quantitative Data Summary

The following table summarizes key in vitro inhibitory concentrations (IC50) for timegadine against its primary targets.

| Target Enzyme/Process | Cell/Tissue Type | IC50 Value | Source |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 5 nM | [2] |

| Cyclooxygenase (COX) | Rat Brain | 20 µM | [2] |

| Lipoxygenase (LOX) | Horse Platelet Homogenates (cytosol) | 100 µM | [2] |

| Lipoxygenase (LOX) | Washed Rabbit Platelets | 100 µM | [2] |

| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNs | 2.7 x 10⁻⁵ M (27 µM) | [2][10] |

| Lipoxygenase Activity | PMNL | 4.1 x 10⁻⁵ M | [10] |

| Cyclooxygenase Activity | Platelets | 3.1 x 10⁻⁸ M | [10] |

Synthesis

While detailed synthetic procedures are proprietary, the general synthesis of guanidine derivatives often involves the reaction of an amine with a cyanamide (B42294) source.[11] The conversion to the hydrochloride salt is typically achieved through a standard acid-base reaction by treating the free base with hydrochloric acid in a suitable solvent.[11]

Disclaimer: This document is intended for informational and research purposes only. The information provided should not be used for any other purpose, including but not limited to, diagnostic or therapeutic applications. Researchers should always consult primary literature and conduct their own validation studies.

References

- 1. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Timegadine: long-term open study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 7. Cerebral vasodilatation induced by stimulation of the pterygopalatine ganglion and greater petrosal nerve in anesthetized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium nitroglycerin induces middle cerebral artery vasodilatation in young, healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Timegadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timegadine, with the chemical name N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolyl-guanidine, is a compound of interest for its potential pharmacological activities. This technical guide outlines a plausible synthetic pathway for the preparation of its hydrochloride salt. The proposed synthesis is a multi-step process involving the preparation of key heterocyclic precursors, the formation of a central thiourea (B124793) intermediate, and a final guanylation step, culminating in the formation of the hydrochloride salt. This document provides detailed, albeit proposed, experimental protocols, tabulated data for key reactions, and visualizations of the synthetic workflow to aid researchers in the potential laboratory-scale synthesis of this molecule.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of Timegadine hydrochloride suggests a convergent approach wherein the central trisubstituted guanidine (B92328) core is assembled from three primary amine building blocks: 4-amino-2-methylquinoline, 2-aminothiazole (B372263), and cyclohexylamine (B46788). A practical and common strategy for the synthesis of such guanidines involves the initial formation of a disubstituted thiourea, which is then activated and reacted with the final amine component.

Our proposed forward synthesis, therefore, initiates with the preparation of the quinoline (B57606) and thiazole (B1198619) precursors. Subsequently, 4-amino-2-methylquinoline is converted to its isothiocyanate derivative. This reactive intermediate is then coupled with cyclohexylamine to yield N-cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea. The final step involves the desulfurization and condensation of this thiourea with 2-aminothiazole to form the guanidine core of Timegadine, which is then converted to its hydrochloride salt.

Synthesis Pathway Overview

The overall proposed synthesis of this compound is depicted below. The pathway is divided into three main stages:

-

Stage 1: Synthesis of Precursors (4-amino-2-methylquinoline and 2-aminothiazole).

-

Stage 2: Formation of the Thiourea Intermediate.

-

Stage 3: Guanylation and Salt Formation.

Experimental Protocols

Stage 1: Precursor Synthesis

3.1.1 Synthesis of 2-Aminothiazole

This procedure is based on the well-established Hantzsch thiazole synthesis.

-

Principle: Condensation of an α-haloketone with a thiourea.

-

Methodology:

-

To a solution of thiourea (1.2 equivalents) in ethanol (B145695), add an α-haloketone (e.g., chloroacetaldehyde, 1.0 equivalent).

-

Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

-

3.1.2 Synthesis of 4-Amino-2-methylquinoline

This synthesis involves a nucleophilic aromatic substitution reaction.

-

Principle: Displacement of the chloro group of 4-chloro-2-methylquinoline by an amino group.

-

Methodology:

-

In a sealed pressure vessel, dissolve 4-chloro-2-methylquinoline (1.0 equivalent) in a solution of ammonia in ethanol (e.g., 7N).

-

Heat the vessel at 150-180°C for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

The aqueous layer is then basified with a concentrated sodium hydroxide (B78521) solution to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or toluene (B28343) can be performed for further purification.

-

Stage 2: Formation of the Thiourea Intermediate

3.2.1 Synthesis of 2-Methyl-4-isothiocyanatoquinoline

-

Principle: Reaction of the primary amine with thiophosgene.

-

Methodology:

-

Dissolve 4-amino-2-methylquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or chloroform.

-

Add a base, such as triethylamine (B128534) or calcium carbonate (2.0-3.0 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude isothiocyanate, which can be used in the next step without further purification.

-

3.2.2 Synthesis of N-Cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea

-

Principle: Nucleophilic addition of an amine to an isothiocyanate.

-

Methodology:

-

Dissolve the crude 2-methyl-4-isothiocyanatoquinoline (1.0 equivalent) in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile.

-

Add cyclohexylamine (1.0-1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

The product often precipitates out of the solution upon formation. If not, the solvent can be partially evaporated to induce crystallization.

-

The solid thiourea is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Stage 3: Guanylation and Salt Formation

3.3.1 Synthesis of Timegadine (Free Base)

-

Principle: Desulfurization of the thiourea and condensation with an amine, often mediated by a carbodiimide.

-

Methodology:

-

Suspend N-cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea (1.0 equivalent) and 2-aminothiazole (1.1 equivalents) in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF).

-

Add a base such as triethylamine (2.0 equivalents).

-

To this stirred suspension, add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride (1.5 equivalents) in the same solvent portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete, dilute the mixture with the solvent and wash with water and brine.

-

The organic layer is dried, and the solvent is removed to give the crude Timegadine free base.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

-

3.3.2 Formation of this compound

-

Principle: Acid-base reaction to form the hydrochloride salt.

-

Methodology:

-

Dissolve the purified Timegadine free base in a suitable solvent like ethanol or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ethanol) dropwise until the pH is acidic (pH 1-2).

-

The hydrochloride salt will precipitate. The mixture can be cooled to enhance precipitation.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

-

Quantitative Data Summary

The following tables provide representative quantitative data for the key transformations in the proposed synthesis of this compound. These values are based on typical yields and purities for analogous reactions reported in the chemical literature.

Table 1: Synthesis of Precursors

| Step | Reactants | Product | Solvent | Typical Yield (%) | Typical Purity (%) |

| 1a | Thiourea, Chloroacetaldehyde | 2-Aminothiazole | Ethanol | 75-85 | >95 |

| 1b | 4-Chloro-2-methylquinoline, Ammonia | 4-Amino-2-methylquinoline | Ethanolic Ammonia | 80-90 | >98 |

Table 2: Formation of Thiourea Intermediate

| Step | Reactants | Product | Solvent | Typical Yield (%) | Typical Purity (%) |

| 2a | 4-Amino-2-methylquinoline, Thiophosgene | 2-Methyl-4-isothiocyanatoquinoline | Dichloromethane | 85-95 | (Used crude) |

| 2b | 2-Methyl-4-isothiocyanatoquinoline, Cyclohexylamine | N-Cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea | THF | 90-98 | >97 |

Table 3: Guanylation and Salt Formation

| Step | Reactants | Product | Solvent | Typical Yield (%) | Typical Purity (%) |

| 3a | N-Cyclohexyl-N'-(2-methylquinolin-4-yl)thiourea, 2-Aminothiazole, EDC | Timegadine (Free Base) | Dichloromethane | 60-75 | >98 (after chromatography) |

| 3b | Timegadine (Free Base), HCl | This compound | Ethanol | >95 | >99 |

Visualizations

Experimental Workflow for Thiourea Synthesis

Logical Flow of the Guanylation Reaction

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed multi-step synthesis is based on established and reliable organic reactions. While specific reaction conditions would require laboratory optimization, the protocols and workflows presented herein offer a solid foundation for researchers aiming to synthesize this compound for further study. The successful execution of this synthesis would provide access to a molecule with potential for further investigation in drug discovery and development programs.

Timegadine Hydrochloride: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine hydrochloride, a trisubstituted guanidine (B92328) derivative, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated its core mechanisms of action. By exploring its inhibitory effects on key enzymes in the arachidonic acid cascade, we aim to provide a detailed resource for researchers and professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key enzymes and processes in the arachidonic acid pathway. This data is compiled from in vitro studies on various cell types and enzyme preparations.

| Target Enzyme/Process | Cell/Tissue Type | IC50 Value |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 3.1 x 10⁻⁸ M[1] |

| Lipoxygenase (LOX) | Rat Peritoneal Polymorphonuclear Leukocytes (PMNL) | 4.1 x 10⁻⁵ M[1] |

| Arachidonic Acid Release | Rat Peritoneal PMNL and Rabbit Platelets | 2.7 x 10⁻⁵ M[1] |

| Leukotriene B4 (LTB4) Formation | Rat Peritoneal PMNL | 2.0 x 10⁻⁵ M[1] |

| Thromboxane B2 (TXB2) Formation | Rabbit Platelets | 3.2 x 10⁻⁸ M[1] |

| 12-Hydroxyeicosatetraenoic acid (12-HETE) Formation | Rabbit Platelets | 4.9 x 10⁻⁵ M[1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. This dual inhibition is a key characteristic that differentiates it from many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX pathway.

References

Methodological & Application

Timegadine Hydrochloride: Application Notes and Experimental Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timegadine (B1209897) hydrochloride is a potent anti-inflammatory agent characterized by its dual inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This unique mechanism of action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and suggests its potential in treating a range of inflammatory conditions, including rheumatoid arthritis. This document provides detailed application notes and experimental protocols for the investigation of Timegadine hydrochloride, summarizing its pharmacological profile and providing methodologies for its in vitro and in vivo evaluation.

Introduction

Timegadine, a tri-substituted guanidine (B92328) derivative, has demonstrated significant anti-inflammatory properties in both preclinical and clinical studies. Its primary mechanism involves the inhibition of key enzymes in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. These notes are intended to guide researchers in the design and execution of experiments to further elucidate the therapeutic potential of this compound.

Data Presentation

In Vitro Inhibitory Activity of Timegadine

| Target Enzyme/Process | Cell/Tissue Type | IC50 Value |

| Cyclooxygenase (COX) | Washed Rabbit Platelets | 3.1 x 10⁻⁸ M[1] |

| Cyclooxygenase (COX) | Rat Brain | 2.0 x 10⁻⁵ M |

| Lipoxygenase (LOX) | Casein-elicited Rat Peritoneal Polymorphonuclear Leukocytes (PMNLs) | 4.1 x 10⁻⁵ M[1] |

| Arachidonic Acid Release | Casein-elicited Rat Peritoneal PMNLs & Rabbit Platelets | 2.7 x 10⁻⁵ M[1] |

| Leukotriene B4 Formation | PMNLs | 2.0 x 10⁻⁵ M[1] |

| Thromboxane (B8750289) B2 Formation | Platelets | 3.2 x 10⁻⁸ M[1] |

| 12-HETE Formation | Platelets | 4.9 x 10⁻⁵ M[1] |

Pharmacokinetic Parameters of Timegadine in Humans (250 mg twice daily for 15 days)

| Parameter | Value |

| Time to Steady State | 5 - 8 days[2] |

| Analysis Method | High-Pressure Liquid Chromatography (HPLC)[2] |

Note: The study also measured two metabolites, MI and MII, by thin-layer chromatography. Concomitant administration of ibuprofen (B1674241) was found to reduce the maximum serum concentration and the area under the curve of Timegadine.

Signaling Pathway

The primary mechanism of action of Timegadine is the inhibition of the arachidonic acid cascade.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (using Washed Rabbit Platelets)

This protocol is designed to determine the inhibitory effect of Timegadine on COX activity by measuring the production of prostaglandin (B15479496) E2 (PGE2) or thromboxane B2 (TXB2).

Experimental Workflow:

Methodology:

-

Preparation of Washed Rabbit Platelets:

-

Collect rabbit blood into a tube containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a prostacyclin analogue to prevent platelet activation.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

-

-

Inhibition Assay:

-

In a reaction tube, combine the washed platelet suspension with various concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid (e.g., 10-100 µM final concentration).

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., indomethacin (B1671933) in ethanol (B145695) or by placing on ice).

-

-

Quantification of Prostaglandin/Thromboxane Production:

-

Centrifuge the reaction mixture to pellet the platelets.

-

Collect the supernatant and measure the concentration of PGE2 or TXB2 using a commercially available ELISA kit or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Timegadine compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Lipoxygenase (LOX) Inhibition Assay (using Rat Peritoneal PMNLs)

This protocol assesses the inhibitory effect of Timegadine on LOX activity by measuring the production of leukotriene B4 (LTB4).

Methodology:

-

Isolation of Rat Peritoneal Polymorphonuclear Leukocytes (PMNLs):

-

Elicit PMNLs in rats by intraperitoneal injection of a sterile irritant (e.g., casein or glycogen) 12-18 hours prior to cell harvest.

-

Harvest the peritoneal exudate by lavage with a buffered saline solution.

-

Isolate the PMNLs by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Wash the isolated PMNLs and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

-

Inhibition Assay:

-

Pre-incubate the PMNL suspension with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Stimulate the cells with a calcium ionophore (e.g., A23187, 1-5 µM final concentration) to induce arachidonic acid release and LOX activation.

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the reaction by adding ice-cold methanol (B129727) or placing the tubes on ice.

-

-

Quantification of Leukotriene B4 Production:

-

Centrifuge the samples to remove cell debris.

-

Analyze the supernatant for LTB4 levels using a specific ELISA kit or by HPLC.

-

-

Data Analysis:

-

Calculate the percentage of LTB4 production inhibition for each Timegadine concentration relative to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Arachidonic Acid Release Assay[3]

This protocol measures the ability of Timegadine to inhibit the release of arachidonic acid from cell membranes.

Methodology:

-

Cell Culture and Radiolabeling:

-

Culture the desired cells (e.g., rat peritoneal PMNLs or rabbit platelets) to the appropriate density.

-

Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid or [¹⁴C]-arachidonic acid for several hours.

-

Wash the cells extensively to remove unincorporated radiolabel.

-

-

Release Assay:

-

Resuspend the radiolabeled cells in a fresh buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with an appropriate agonist (e.g., thrombin for platelets, A23187 for PMNLs).

-

Incubate for a specified time to allow for arachidonic acid release.

-

Terminate the reaction by centrifugation in the cold.

-

-

Quantification of Released Arachidonic Acid:

-

Collect the supernatant, which contains the released radiolabeled arachidonic acid.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release for each condition.

-

Determine the inhibitory effect of Timegadine by comparing the release in treated cells to that in stimulated control cells.

-

Calculate the IC50 value for the inhibition of arachidonic acid release.

-

In Vivo Anti-Inflammatory Models

Timegadine has been shown to be effective in various animal models of inflammation. A common model is the carrageenan-induced paw edema model in rats.

Methodology:

-

Animals: Use male or female Wistar or Sprague-Dawley rats.

-

Treatment: Administer this compound orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of Timegadine compared to the control group.

Conclusion

This compound presents a compelling profile as a dual-acting anti-inflammatory agent. The provided protocols offer a framework for researchers to further explore its mechanisms and therapeutic applications. The unique ability of Timegadine to inhibit both COX and LOX pathways suggests its potential to offer broader anti-inflammatory efficacy with a potentially different side-effect profile compared to traditional NSAIDs. Further investigation into its clinical utility is warranted.

References

- 1. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Timegadine Hydrochloride: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine hydrochloride is a potent anti-inflammatory agent that has demonstrated significant efficacy in various preclinical models of inflammation. Its unique mechanism of action as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways sets it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the in vivo use of this compound, aimed at facilitating research and development in inflammatory diseases.

Data Presentation: In Vivo Dosage Summary

The following table summarizes the reported in vivo dosages of Timegadine in various animal models. It is crucial to note that optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and severity of the induced inflammation.

| Animal Model | Species | Route of Administration | Dosage Range | Reported Efficacy |

| Adjuvant-Induced Arthritis | Rat | Oral | 10 - 30 mg/kg/day | Significant inhibition of primary and secondary lesions. |

| Carrageenan-Induced Paw Edema | Rat | Oral | Dose-dependent | Inhibition of paw edema. |

| Nystatin-Induced Edema | Rat | Oral | Dose-dependent | Inhibition of edema. |

| Concanavalin A-Induced Edema | Rat | Oral | Dose-dependent | Inhibition of edema. |

Signaling Pathway of Timegadine

Timegadine exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. Specifically, it acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition prevents the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Caption: Timegadine's dual inhibition of COX and LOX pathways.

Experimental Protocols

Adjuvant-Induced Arthritis in Rats

This protocol describes the induction of adjuvant arthritis in rats and the evaluation of the anti-inflammatory effects of this compound.

Materials:

-

Male Lewis rats (150-200 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

25-gauge needles and 1 mL syringes

-

Plethysmometer or digital calipers

Procedure:

-

Induction of Arthritis:

-

On day 0, anesthetize the rats lightly.

-

Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.

-

-

Drug Administration:

-

Prepare a suspension of this compound in the chosen vehicle. A common vehicle is 0.5% CMC. Ensure the suspension is homogenous before each administration.

-

Administer this compound orally via gavage at the desired dose (e.g., 10, 20, or 30 mg/kg) once daily, starting from day 0 and continuing for 28 days.

-

A control group should receive the vehicle alone.

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both the injected (ipsilateral) and non-injected (contralateral) hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days).

-

Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis).

-

Body Weight: Monitor the body weight of the animals regularly.

-

-

Data Analysis:

-

Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

-

Analyze the arthritis scores and body weight changes over time.

-

Caption: Experimental workflow for adjuvant-induced arthritis study.

Carrageenan-Induced Paw Edema in Rats

This protocol is a widely used acute model of inflammation to screen for the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Lambda-carrageenan (1% w/v in sterile saline)

-

This compound

-